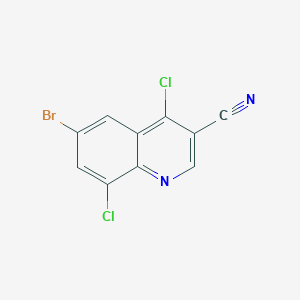

6-Bromo-4,8-dichloroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4,8-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUYJGKSUKENAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640758 | |

| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-77-2 | |

| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-4,8-dichloroquinoline-3-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for this compound, a complex quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides detailed, albeit theoretical, experimental protocols for each key transformation, based on established and analogous chemical reactions. Quantitative data is summarized in tables, and the overall synthetic workflow is visualized using a Graphviz diagram.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence. This pathway involves the initial preparation of a substituted aniline, followed by a Friedländer annulation to construct the quinoline core, and subsequent chlorination to yield the final product.

Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde

The synthesis begins with the reduction of 2-amino-5-bromobenzoic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Step 2: Chlorination of 2-Amino-5-bromobenzaldehyde

The next step involves the regioselective chlorination of 2-amino-5-bromobenzaldehyde at the C3 position. This is a crucial step to introduce the C8-chloro substituent in the final quinoline ring.

Step 3: Friedländer Annulation to form 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile

The substituted 2-aminobenzaldehyde undergoes a Friedländer annulation with ethyl cyanoacetate. This reaction proceeds via a condensation and subsequent cyclization to form the 4-hydroxyquinoline ring with the desired carbonitrile group at the C3 position.[1][2][3]

Step 4: Chlorination of 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile

The final step is the conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the target molecule, this compound.[4][5]

Data Presentation

The following tables summarize the reactants, reagents, and expected products for each step of the synthesis.

Table 1: Synthesis of 2-Amino-5-bromobenzaldehyde

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 1.0 |

| Lithium aluminum hydride | LiAlH₄ | 37.95 | 2.9 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Manganese dioxide | MnO₂ | 86.94 | Excess |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Product | |||

| 2-Amino-5-bromobenzaldehyde | C₇H₆BrNO | 200.03 | High Yield |

Table 2: Chlorination of 2-Amino-5-bromobenzaldehyde

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |

| 2-Amino-5-bromobenzaldehyde | C₇H₆BrNO | 200.03 | 1.0 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.1 |

| Acetonitrile | C₂H₃N | 41.05 | Solvent |

| Product | |||

| 2-Amino-5-bromo-3-chlorobenzaldehyde | C₇H₅BrClNO | 234.48 | Moderate to High Yield |

Table 3: Friedländer Annulation

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |

| 2-Amino-5-bromo-3-chlorobenzaldehyde | C₇H₅BrClNO | 234.48 | 1.0 |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 1.1 |

| Piperidine | C₅H₁₁N | 85.15 | Catalytic |

| Ethanol | C₂H₆O | 46.07 | Solvent |

| Product | |||

| 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile | C₁₀H₄BrClN₂O | 299.51 | Good Yield |

Table 4: Chlorination of the 4-Hydroxy Group

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |

| 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile | C₁₀H₄BrClN₂O | 299.51 | 1.0 |

| Phosphorus oxychloride | POCl₃ | 153.33 | Excess |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic |

| Product | |||

| This compound | C₁₀H₃BrCl₂N₂ | 317.95 | High Yield |

Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the proposed synthesis.

Protocol for Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde

-

Reduction of 2-Amino-5-bromobenzoic acid: To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (2.9 eq). Allow the reaction to warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 15% aqueous NaOH and then more water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromobenzyl alcohol.

-

Oxidation to 2-Amino-5-bromobenzaldehyde: Dissolve the crude 2-amino-5-bromobenzyl alcohol in dichloromethane (DCM). Add activated manganese dioxide (excess) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of celite and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromobenzaldehyde as a yellow solid.[6]

Protocol for Step 2: Chlorination of 2-Amino-5-bromobenzaldehyde

-

Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in acetonitrile.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromo-3-chlorobenzaldehyde.

Protocol for Step 3: Friedländer Annulation

-

In a round-bottom flask, dissolve 2-amino-5-bromo-3-chlorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.[2]

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield 6-bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile.

Protocol for Step 4: Chlorination of the 4-Hydroxy Group

-

To a flask containing 6-bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile (1.0 eq), add an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at reflux for several hours.[5]

-

After completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

The precipitate formed is the crude product. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Mandatory Visualization

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel heterocyclic compound, 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document also includes inferred properties and established experimental protocols based on structurally analogous quinoline derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds for potential applications in drug discovery and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound have been identified from various chemical databases. This information is crucial for its identification, handling, and for predicting its behavior in chemical and biological systems.

| Property | Value | Source |

| CAS Number | 886362-77-2 | [1][2] |

| Molecular Formula | C₁₀H₃BrCl₂N₂ | [1] |

| Molecular Weight | 301.95 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C2=C1C(=C(C=N2)C#N)Cl)Cl)Br | |

| InChI Key | Not available |

Note: Properties such as melting point, boiling point, and solubility for this compound are not yet reported in publicly available literature. For the structurally related compound, 6-Bromo-4-chloroquinoline-3-carbonitrile, a melting point of 146-148 °C has been reported, which may serve as a preliminary estimate.[3]

Inferred Experimental Protocols

While specific experimental data for this compound is not available, the following protocols for synthesis and characterization are based on established methods for analogous quinoline derivatives. These methodologies provide a strong foundation for the laboratory investigation of this compound.

Proposed Synthesis of Substituted Quinoline-3-carbonitriles

The synthesis of substituted quinoline-3-carbonitriles can often be achieved through a multi-step reaction sequence. A plausible synthetic route is outlined below.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum to determine the number and chemical environments of the aromatic protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical shifts, which is indicative of the carbon skeleton.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Signals: Characteristic absorption bands would be expected for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), aromatic C-H stretching, and C=C/C=N bond vibrations within the quinoline ring system.

Mass Spectrometry (MS):

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The fragmentation pattern can provide further structural information.

Potential Biological Activity and Screening

The biological activities of quinoline derivatives are well-documented, with many exhibiting significant anticancer and antimicrobial properties.[4] The presence of halogen atoms on the quinoline core can modulate these activities.[5] While the biological profile of this compound has not been reported, a general workflow for its preliminary biological evaluation is proposed.

Cytotoxicity Screening Protocol (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa, HT-29) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ value of the compound.

Conclusion

This compound is a novel compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently limited, this technical guide provides the foundational physicochemical properties and outlines established experimental protocols based on analogous structures. The proposed workflows for synthesis and biological screening offer a starting point for researchers to explore the therapeutic potential of this and related quinoline derivatives. Further experimental investigation is warranted to fully characterize this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. 6-BROMO-4,8-DICHLORO-QUINOLINE-3-CARBONITRILE | 886362-77-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4,8-dichloroquinoline-3-carbonitrile, bearing the CAS number 886362-77-2, is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromo and chloro substituents, along with a cyano group, is anticipated to significantly influence its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and potential biological activities based on the analysis of structurally related compounds.

Chemical Properties

| Property | Value | Source |

| CAS Number | 886362-77-2 | [1] |

| Molecular Formula | C₁₀H₃BrCl₂N₂ | [1] |

| Molecular Weight | 301.95 g/mol | [1] |

| Canonical SMILES | C1=C(C=C2C(=C1Br)N=C(C=C2Cl)C#N)Cl | |

| InChI Key | Not Available | |

| Appearance | Predicted to be a solid |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted quinolines. A common approach involves the cyclization of a substituted aniline followed by functional group interconversions.

Proposed Synthetic Pathway

A potential synthetic route could start from a suitably substituted aniline, such as 2-amino-3,5-dichlorobenzonitrile, and proceed through a Gould-Jacobs or a similar cyclization reaction to form the quinoline core, followed by bromination.

Alternatively, a route analogous to the synthesis of other halogenated quinolines could be employed. For instance, the synthesis of 6-bromo-4-chloroquinoline often involves the reaction of 4-bromoaniline with ethyl propiolate, followed by cyclization and chlorination. A similar strategy could be adapted for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common quinoline synthesis methods. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of a Substituted Acrylate

-

To a solution of an appropriately substituted aniline (e.g., a dichloro-bromo-aniline derivative) in a suitable solvent like ethanol, add an equimolar amount of an acrylate derivative (e.g., ethyl (ethoxymethylene)cyanoacetate).

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude substituted acrylate.

Step 2: Cyclization to form the Quinolone Core

-

Add the crude acrylate from the previous step to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (e.g., 250 °C) to induce thermal cyclization.

-

After cooling, dilute the mixture with a non-polar solvent like hexane to precipitate the quinolone product.

-

Filter and wash the solid to obtain the crude quinolone.

Step 3: Chlorination

-

Treat the quinolone from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF).

-

Heat the reaction mixture at reflux for several hours.

-

Carefully quench the reaction by pouring it onto ice.

-

Neutralize the solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 4: Bromination (if not already incorporated)

-

If the bromo-substituent is not present on the starting aniline, the quinoline core can be brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available. However, based on the extensive research on quinoline-3-carbonitrile derivatives, several potential biological activities and mechanisms of action can be inferred.[2]

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[2] Structurally similar compounds have shown inhibitory activity against various protein kinases involved in cancer progression.

-

EGFR and VEGFR Inhibition: 4-Anilinoquinoline-3-carbonitrile derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR).[2] Given the structural similarities, this compound could potentially interact with the ATP-binding site of receptor tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting downstream signaling pathways crucial for tumor growth and angiogenesis.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[2] Several quinoline derivatives have been identified as inhibitors of this pathway.[2]

Antimicrobial Activity

Quinolone antibiotics are a well-known class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] The core quinoline structure of this compound suggests that it could be investigated for potential antibacterial properties. The specific substitutions would likely influence its spectrum of activity and potency.[3]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability and proliferation.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the well-documented biological activities of related quinoline derivatives, it holds potential as an anticancer and antimicrobial agent. Further research, including the development of a robust synthetic route and comprehensive biological evaluation, is necessary to fully elucidate its therapeutic potential. The information and protocols provided in this guide offer a foundational framework for researchers to initiate such investigations.

References

- 1. scbt.com [scbt.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. While specific experimental data for this compound is not widely published, this document outlines the standard workflows and presents illustrative data from closely related quinoline analogues to provide a robust framework for researchers. The primary analytical techniques covered include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A foundational step in the characterization of any novel compound is the determination of its basic physicochemical properties. For this compound, the following information is established:

| Property | Value | Source |

| CAS Number | 886362-77-2 | |

| Molecular Formula | C₁₀H₃BrCl₂N₂ | |

| Molecular Weight | 301.95 g/mol |

Analytical Workflow for Structure Elucidation

The unambiguous determination of a chemical structure requires a multi-faceted analytical approach. Spectroscopic methods provide information on the connectivity and chemical environment of atoms, while crystallography can reveal the precise three-dimensional arrangement in the solid state.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not available, the data for the closely related compound, 6-Bromoquinoline-8-carbonitrile, serves as an excellent reference.

Illustrative Crystallographic Data (6-Bromoquinoline-8-carbonitrile)

| Parameter | Value | Source |

| Chemical Formula | C₁₀H₅BrN₂ | |

| Molecular Weight | 233.07 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 3.8484 (8) | |

| b (Å) | 12.634 (3) | |

| c (Å) | 18.042 (4) | |

| β (°) | 92.918 (7) | |

| Volume (ų) | 876.0 (3) | |

| Temperature (K) | 296 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Data Collection : A suitable crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD detector.

-

Structure Solution and Refinement : The collected diffraction data is processed to solve and refine the crystal structure. The structure is typically solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. For this compound, one would expect to see signals in the aromatic region of the ¹H NMR spectrum corresponding to the three protons on the quinoline ring system. The ¹³C NMR would show 10 distinct signals, one for each carbon atom in the unique electronic environments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer (e.g., 400 MHz).

-

For ¹H NMR, the spectrum is acquired with a set number of scans.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals to specific atoms in the structure.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For non-volatile solids like the target compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable.

-

Ionization : The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of molecular ions.

-

Mass Analysis and Detection : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum. For this compound, the isotopic pattern of the molecular ion will be characteristic due to the presence of bromine and chlorine atoms.

Hypothetical Synthesis Pathway

The synthesis of substituted quinolines can often be achieved through established named reactions. A plausible route to this compound could involve a variation of the Friedländer annulation or a multi-step sequence starting from a pre-functionalized aniline.

This guide provides a comprehensive framework for the structure elucidation of this compound. By employing the detailed experimental protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers can confidently determine the structure of this and other novel quinoline derivatives.

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics and a plausible synthetic route for 6-bromo-4,8-dichloroquinoline-3-carbonitrile. Due to the limited availability of published experimental data for this specific compound, this document leverages data from structurally similar quinoline derivatives and established principles of spectroscopic analysis to present a predictive profile. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for synthesis and analysis, and workflow diagrams to facilitate understanding and replication.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 886362-77-2[1]

-

Molecular Formula: C₁₀H₃BrCl₂N₂[1]

-

Molecular Weight: 301.95 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of related quinoline compounds and the known effects of substituents on spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.10 | s | - | H-2 |

| ~8.40 | d | ~2.0 | H-5 |

| ~8.00 | d | ~2.0 | H-7 |

Note: The aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the chloro, bromo, and cyano substituents on the quinoline ring system.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-8a |

| ~148.0 | C-2 |

| ~145.0 | C-4 |

| ~138.0 | C-7 |

| ~132.0 | C-5 |

| ~128.0 | C-4a |

| ~125.0 | C-6 |

| ~122.0 | C-8 |

| ~115.0 | C≡N |

| ~110.0 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2230 | Nitrile (C≡N) | Stretching |

| ~1600, ~1550, ~1480 | Aromatic Ring (C=C) | Stretching |

| ~1100 - ~1000 | C-Cl | Stretching |

| ~850 - ~800 | C-H (aromatic) | Out-of-plane bending |

| ~600 - ~500 | C-Br | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Interpretation |

| 300/302/304/306 | Molecular ion cluster [M]⁺ corresponding to isotopic combinations of Br and Cl. |

| 265/267/269 | [M - Cl]⁺ |

| 221/223 | [M - Br]⁺ |

| 195/197 | [M - Br - CN]⁺ |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of the title compound.

Proposed Synthesis

A plausible synthetic route can be adapted from methods used for similar halogenated quinolines. The proposed pathway begins with a suitable aniline precursor and proceeds through cyclization and subsequent functional group transformations.

Step 1: Synthesis of 2-amino-3-bromo-5-chlorobenzonitrile This starting material can be prepared from commercially available anilines through standard bromination and chlorination procedures.

Step 2: Vilsmeier-Haack Reaction The substituted aniline is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the corresponding 4-chloro-quinoline derivative through a Vilsmeier-Haack cyclization.

Step 3: Aromatization If a dihydroquinoline intermediate is formed, an oxidation step using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) would yield the fully aromatic quinoline ring.

Step 4: Introduction of the 8-chloro substituent Direct chlorination of the quinoline ring at the 8-position can be challenging. A potential route involves starting with a precursor that already contains the 8-chloro substituent, such as 2-amino-3-bromo-5,x-dichloroaniline, and proceeding with the cyclization.

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[2]

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.[2]

-

Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.[2] The high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualization of Workflows

Proposed Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

References

The Multifaceted Biological Activities of Quinoline-3-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, those incorporating a carbonitrile group at the 3-position have garnered significant attention for their potent and diverse biological effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Anticancer Activity

Quinoline-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A significant number of studies have focused on 4-anilinoquinoline-3-carbonitriles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] These compounds act as ATP-competitive inhibitors, effectively blocking the downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which are crucial for tumor growth.[1][3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline-3-carbonitrile derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 4-Anilinoquinoline-3-carbonitriles | Various | 0.0075 - 5.283 | [1][2] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | A-549 (Lung) | 35 | [4] |

| 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles | Various | 0.026 - 0.028 | [5] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [4] |

| 4-[(2,4-dichlorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile | Src kinase inhibition | - | [6] |

| 2-Aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile derivatives | Src kinase inhibition | 0.87 | [7] |

Antimicrobial Activity

The quinoline core is historically associated with antimicrobial agents, and the 3-carbonitrile derivatives continue this legacy. These compounds have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria. A primary mechanism of action for many quinoline-based antibacterials is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8][9][10][11] By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline-3-carbonitrile derivatives against different bacterial strains.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Novel quinolone-3-carbonitrile derivatives | Various | 3.13 - 100 (µM) | [12] |

| 6-Substituted-2-hydrazinyl quinoline-3-carbonitrile derivatives | Various | 12.5 - 25 | [13] |

| Benzylthio and benzoylthio substituted quinoline-3-carbonitriles | Gram-positive strains | 0.5 - 1 | [14] |

| Quinolone coupled hybrids | Gram-positive & Gram-negative strains | 0.125 - 8 | [15] |

| N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [16] |

Enzyme Inhibition

Beyond their anticancer and antimicrobial activities, quinoline-3-carbonitrile derivatives have been investigated as inhibitors of various other enzymes. For instance, certain derivatives have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in apoptosis and cell metabolism, making it a target for cancer therapy.[7]

Experimental Protocols

Synthesis of Quinoline-3-carbonitrile Derivatives

A common and efficient method for the synthesis of polysubstituted quinoline-3-carbonitriles is the one-pot multicomponent reaction.[17]

Example Protocol: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives

-

Reactants: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), a cyclic ketone (e.g., cyclohexanone) (1 mmol), and ammonium acetate (2 mmol) is prepared.

-

Solvent: The reactants are dissolved in a suitable solvent, such as ethanol or methanol.

-

Reaction Conditions: The reaction mixture is typically refluxed for a specified period (e.g., 2-4 hours).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired quinoline-3-carbonitrile derivative.

References

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijmphs.com [ijmphs.com]

- 8. researchgate.net [researchgate.net]

- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

6-Bromo-4,8-dichloroquinoline-3-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodology for 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. Additionally, it explores the potential biological relevance of this compound class and illustrates a key signaling pathway in which similar molecules are active.

Core Compound Data

The fundamental chemical properties of this compound are summarized below, providing essential information for researchers.

| Property | Value |

| Molecular Weight | 301.95 g/mol [1] |

| Molecular Formula | C10H3BrCl2N2[1] |

| CAS Number | 886362-77-2[1] |

Synthetic Protocol

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromoaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

-

Initial Condensation: Heat the mixture at 100-110°C for 1 hour. This step forms the intermediate diethyl 2-(((4-bromophenyl)amino)methylene)malonate.

-

Cyclization: Add the reaction mixture to a larger flask containing preheated diphenyl ether at 250°C. Maintain this temperature for 15-30 minutes to facilitate the cyclization reaction. The product, 6-bromo-4-hydroxyquinoline, will precipitate from the hot solvent.

-

Work-up: Cool the reaction mixture to below 100°C and dilute with hexane to aid in the filtration of the precipitated solid. Filter the solid and wash thoroughly with hexane, followed by ethanol, to remove residual solvents. Dry the solid to obtain 6-bromo-4-hydroxyquinoline.

Step 2: Synthesis of 6-Bromo-4,8-dichloroquinoline

-

Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux (approximately 110°C) for 3-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-4,8-dichloroquinoline. Note: The second chlorination at the 8-position is a plausible side reaction under these conditions, though regioselectivity can be an issue.

Step 3: Synthesis of this compound

-

Formylation: The introduction of a carbonitrile group at the 3-position can be achieved through a multi-step process, often starting with a Vilsmeier-Haack formylation to introduce a formyl group at the 3-position.

-

Oxime Formation: The resulting 6-bromo-4,8-dichloroquinoline-3-carbaldehyde is then converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride.

-

Dehydration: Finally, the oxime is dehydrated using a reagent such as acetic anhydride or phosphorus pentoxide to yield the target compound, this compound.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water, with 0.1% formic acid for improved peak shape. The gradient can be optimized to ensure good separation from any impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: 254 nm is generally effective for aromatic compounds like quinolines.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the quinoline scaffold is a privileged structure in medicinal chemistry.[2] Halogenated quinolines, in particular, have shown promise as kinase inhibitors, which are crucial in cancer therapy.[3] The presence of bromo and chloro substituents can enhance binding affinity to target proteins.

The general mechanism of action for a kinase inhibitor involves blocking the action of one or more protein kinases. This prevents the phosphorylation of downstream target proteins, thereby interrupting signaling pathways that are often overactive in cancer cells, leading to a reduction in cell proliferation and survival.

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and pathways, while based on related compounds, offer a strong starting point for further investigation into the synthesis, analysis, and potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the solubility of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in organic solvents is limited. This guide provides a comprehensive framework for determining its solubility based on established scientific principles and standard experimental protocols. The information herein is intended to empower researchers to generate precise and reliable solubility data for this compound.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom and two chlorine atoms, along with a polar carbonitrile group on the quinoline scaffold, suggests a unique solubility profile that is critical for its synthesis, purification, formulation, and biological screening. Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective utilization in research and development.

This technical guide outlines the theoretical considerations for the solubility of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for a comprehensive solubility assessment.

Theoretical Solubility Profile

The molecular structure of this compound provides indicators of its likely solubility in different classes of organic solvents.

-

Polar Aprotic Solvents: The presence of the electron-withdrawing carbonitrile group (-CN) and the nitrogen atom in the quinoline ring introduces significant polarity to the molecule. Therefore, good solubility is anticipated in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Chlorinated Solvents: The two chlorine atoms suggest that the compound may also exhibit favorable solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, which can interact through van der Waals forces and dipole-dipole interactions.

-

Ethers and Esters: Moderate solubility might be expected in solvents such as tetrahydrofuran (THF) and ethyl acetate. These solvents have intermediate polarity and can act as hydrogen bond acceptors.

-

Alcohols (Polar Protic Solvents): Solubility in polar protic solvents like methanol, ethanol, and isopropanol is expected to be more limited. While these solvents can act as hydrogen bond donors and acceptors, the overall non-polar character contributed by the fused aromatic rings and halogen substituents may reduce solubility compared to more polar aprotic solvents.

-

Nonpolar Solvents: Due to the compound's significant polarity, it is predicted to have poor solubility in nonpolar solvents such as hexanes, cyclohexane, and toluene.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |

| e.g., Dimethylformamide | 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| e.g., Hexanes | 25 | Data to be determined | Data to be determined |

| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (a sufficient amount to ensure undissolved solid remains at equilibrium).

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

5.2. Logical Relationship of Solubility Influencing Factors

Caption: Key factors influencing the solubility of a compound.

commercial availability of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways relevant to 6-Bromo-4,8-dichloroquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from key vendors for research and development purposes.

| Supplier | Catalog Number(s) | Purity | Available Quantities | CAS Number | Molecular Formula |

| Santa Cruz Biotechnology | sc-297805[1] | Not specified | Inquire | 886362-77-2[1] | C₁₀H₃BrCl₂N₂[1] |

| BLDpharm | BD00644918[2] | ≥95% | 1g, 5g, 25g, Custom | 886362-77-2[2] | C₁₀H₃BrCl₂N₂[2] |

| 2a biotech | 2A-0147146[3] | 96%+[3] | Inquire | 886362-77-2[3] | C₁₀H₃BrCl₂N₂[3] |

| Fisher Scientific (via eMolecules) | ST-5690 | 95% | 1g | 886362-77-2 | C₁₀H₃BrCl₂N₂ |

Experimental Protocols: A Plausible Synthetic Pathway

Proposed Synthetic Scheme

The proposed synthesis starts with the commercially available 2-amino-3-bromo-5-chlorobenzoic acid and proceeds through cyclization, chlorination, and cyanation steps.

Caption: Plausible synthetic pathway for this compound.

Detailed Methodologies

Step 1: Synthesis of 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid (Gould-Jacobs Reaction)

This initial step involves the condensation of a substituted aniline with diethyl (ethoxymethylene)malonate, followed by cyclization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-3-bromo-5-chlorobenzoic acid and a slight molar excess of diethyl (ethoxymethylene)malonate in a high-boiling point solvent such as Dowtherm A.

-

Reaction Conditions: Heat the mixture to approximately 240-250 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash with hexane, and then treat with a hot aqueous solution of sodium hydroxide to form the sodium salt.

-

Purification: Filter the hot alkaline solution to remove insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Step 2: Decarboxylation to 6-Bromo-8-chloro-4-hydroxyquinoline

-

Reaction Setup: Place the dried 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable high-temperature reaction vessel.

-

Reaction Conditions: Heat the solid above its melting point until the cessation of gas evolution (CO₂). This is typically performed in a high-boiling point solvent or neat.

-

Purification: The resulting crude 6-Bromo-8-chloro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent.

Step 3: Vilsmeier-Haack Reaction to form 4,6-Dichloro-8-bromo-3-formylquinoline

The Vilsmeier-Haack reaction is a well-established method for the formylation and chlorination of activated aromatic and heterocyclic rings.

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.

-

Reaction: Add the 6-Bromo-8-chloro-4-hydroxyquinoline to the pre-formed Vilsmeier reagent.

-

Reaction Conditions: Allow the mixture to stir at low temperature initially, then warm to room temperature and subsequently heat to reflux. The reaction progress should be monitored by TLC.

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Step 4: Conversion of the Formyl Group to a Nitrile

The conversion of the 3-formyl group to a 3-carbonitrile can be achieved through several methods, often involving an aldoxime intermediate.

-

Aldoxime Formation: React the 4,6-Dichloro-8-bromo-3-formylquinoline with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.

-

Dehydration to Nitrile: Dehydrate the resulting aldoxime using a dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate on alumina.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel followed by recrystallization.

Logical Workflow for Procurement and Synthesis

The decision to either purchase or synthesize this compound depends on factors such as required quantity, purity, lead time, and cost. The following diagram illustrates a typical decision-making workflow.

Caption: Decision workflow for obtaining this compound.

References

Methodological & Application

Synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile, a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The specific substitution pattern of this compound, featuring bromine and chlorine atoms along with a carbonitrile group, makes it a valuable scaffold for the development of novel therapeutic agents. This protocol outlines a robust synthetic route, detailing the necessary reagents, conditions, and procedures for its successful preparation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step process commencing with a commercially available substituted aniline. The key transformations involve the construction of the quinoline ring system via a condensation and cyclization sequence, followed by a chlorination step to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

| Reagent | Supplier | Purity |

| 2-Amino-3-bromo-5-chlorobenzonitrile | Major Suppliers | ≥97% |

| Ethyl 2-cyano-3-ethoxyacrylate | Major Suppliers | ≥97% |

| Dowtherm A (Diphenyl ether/biphenyl mixture) | Major Suppliers | N/A |

| Phosphorus oxychloride (POCl₃) | Major Suppliers | ≥99% |

| N,N-Dimethylformamide (DMF) | Major Suppliers | Anhydrous |

| Ethanol | Major Suppliers | Anhydrous |

| Toluene | Major Suppliers | Anhydrous |

| Dichloromethane (DCM) | Major Suppliers | ACS Grade |

| Ethyl acetate (EtOAc) | Major Suppliers | ACS Grade |

| Hexanes | Major Suppliers | ACS Grade |

| Sodium bicarbonate (NaHCO₃) | Major Suppliers | ACS Grade |

| Anhydrous sodium sulfate (Na₂SO₄) | Major Suppliers | ACS Grade |

Step 1: Synthesis of Ethyl 2-cyano-3-((2-bromo-4-chloro-6-cyanophenyl)amino)acrylate (Intermediate 1)

This step involves the condensation of the starting aniline with ethyl 2-cyano-3-ethoxyacrylate to form the enamine intermediate.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-3-bromo-5-chlorobenzonitrile (1.0 eq) in anhydrous ethanol.

-

To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to obtain Intermediate 1.

Expected Yield: 85-95%

Step 2: Synthesis of 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile (Intermediate 2)

This step involves the thermal cyclization of the enamine intermediate to form the 4-hydroxyquinoline ring system.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A and heat it to 250 °C.

-

Slowly add Intermediate 1 (1.0 eq) portion-wise to the hot Dowtherm A, ensuring the temperature remains stable.

-

Maintain the reaction mixture at 250 °C for 15-30 minutes. Monitor the completion of the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a large volume of hexanes to precipitate the product.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with hexanes to remove the Dowtherm A.

-

Dry the solid under vacuum to yield Intermediate 2.

Expected Yield: 70-80%

Step 3: Synthesis of this compound (Final Product)

The final step is the chlorination of the 4-hydroxy group using phosphorus oxychloride.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Intermediate 2 (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

-

Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Expected Yield: 75-85%

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Intermediate 1 | C₁₃H₉BrClN₃O₂ | 370.60 | Yellow Solid |

| Intermediate 2 | C₁₀H₄BrClN₂O | 283.51 | Off-white Solid |

| This compound | C₁₀H₃BrCl₂N₂ | 301.95 | Pale Yellow Solid |

Logical Relationship of Synthetic Steps

Figure 2: Logical flow of the synthetic protocol.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Dowtherm A is used at high temperatures and can cause severe burns. Appropriate care should be taken.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedures as necessary based on their laboratory conditions and available equipment, while strictly adhering to all safety guidelines.

References

Application Notes and Protocols for 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antibacterial potential of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. This document is intended for researchers in microbiology, medicinal chemistry, and drug development.

Introduction

Quinolines and their derivatives have been a cornerstone of antimicrobial research, with many exhibiting potent activity against a broad spectrum of bacteria.[1][2] The compound this compound belongs to this promising class of heterocyclic compounds. The presence of halogen substituents and a carbonitrile group on the quinoline scaffold suggests the potential for significant biological activity.[3][4][5] This document outlines the protocols to determine its antibacterial efficacy through standard assays such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.

Putative Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, compounds with a quinoline core are well-known to target bacterial DNA synthesis.[6] The primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] By inhibiting these enzymes, quinolones interfere with DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[7][10] Molecular docking studies on similar quinoline-3-carbonitrile derivatives have suggested that they likely interact with the active site of DNA gyrase.[3]

Data Presentation

As of the latest literature review, specific quantitative data for the antibacterial activity of this compound is not publicly available. The following table is a template for presenting such data once obtained through the protocols described below. It includes representative bacterial strains for initial screening.

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-positive | 29213 | Data | Data | Data |

| Bacillus subtilis | Gram-positive | 6633 | Data | Data | Data |

| Escherichia coli | Gram-negative | 25922 | Data | Data | Data |

| Pseudomonas aeruginosa | Gram-negative | 27853 | Data | Data | Data |

Note: The MBC/MIC ratio is a critical parameter. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12] The broth microdilution method is a widely accepted and standardized technique.[13][14][15]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Protocol:

-

Preparation of the Compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to wells 1 through 11.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][16] This assay is a follow-up to the MIC test.

Materials:

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipette

-

Incubator (35 ± 2°C)

Protocol:

-

Subculturing from MIC Plate:

-

From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Spot-plate each aliquot onto a separate, clearly labeled MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

Determining the MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[11]

-

Visualizations

Caption: Workflow for MIC and MBC Assays.

Caption: Putative Signaling Pathway Inhibition.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. protocols.io [protocols.io]

- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 16. microbe-investigations.com [microbe-investigations.com]

Application Notes and Protocols: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile as a Scaffold for Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a diverse range of biological activities.[1] Among these, quinoline-3-carbonitrile derivatives have emerged as a promising class of compounds for the development of novel anticancer agents. The strategic substitution on the quinoline ring system significantly influences their physicochemical properties and biological activities. The 6-Bromo-4,8-dichloroquinoline-3-carbonitrile core, in particular, presents a unique and versatile template for designing potent and selective anticancer drugs. The presence of two reactive chloro groups at positions 4 and 8, a bromo substituent at position 6, and a cyano group at position 3, offers multiple points for chemical modification to optimize target binding, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive overview of the potential of this compound as a scaffold for anticancer agents, including potential mechanisms of action, quantitative data on the activity of analogous compounds, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Potential Mechanisms of Action

Derivatives of the quinoline-3-carbonitrile scaffold have been reported to exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition